2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
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Overview
Description
2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and an acetamido benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The acetamido benzamide moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring reaction parameters and advanced purification techniques, such as chromatography, are essential for producing high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyridazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
- 2-(2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
- 2-(2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
Uniqueness
What sets 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide apart from similar compounds is the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance binding affinity to biological targets and improve the compound’s stability and metabolic profile.
Properties
IUPAC Name |
2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c20-13-7-5-12(6-8-13)15-9-10-18(26)24(23-15)11-17(25)22-16-4-2-1-3-14(16)19(21)27/h1-10H,11H2,(H2,21,27)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDAHKZUYREBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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